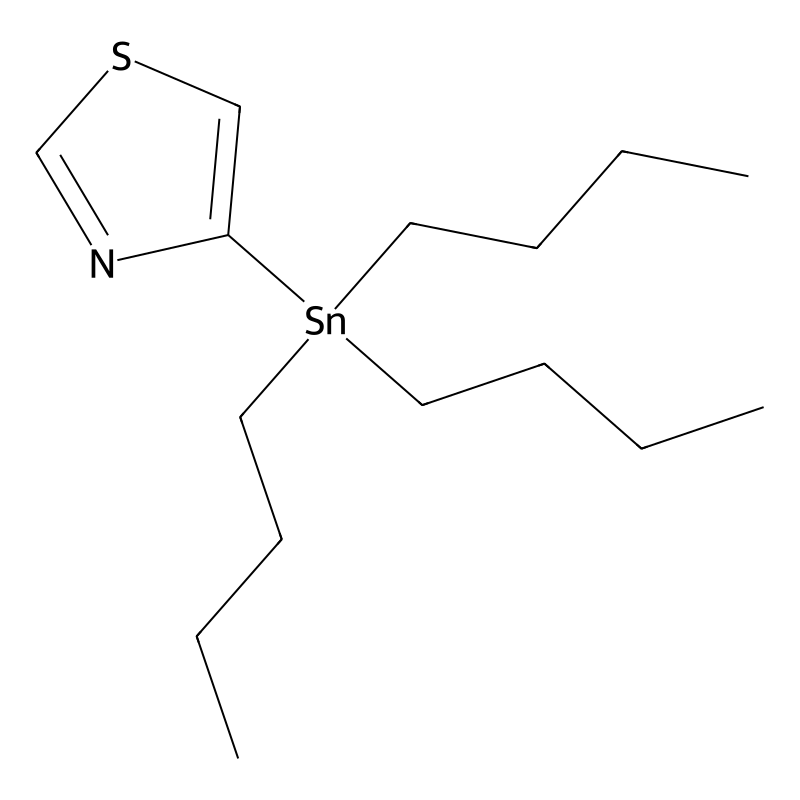

4-(Tributylstannyl)thiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application as a Pharmaceutical Intermediate

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: “4-(Tributylstannyl)thiazole” is used as a pharmaceutical intermediate . This means it is used in the synthesis of various pharmaceutical drugs.

Results or Outcomes: The outcomes of using “4-(Tributylstannyl)thiazole” as a pharmaceutical intermediate would also depend on the specific drug being synthesized. It’s likely that this compound contributes to the efficacy of the final pharmaceutical product.

Application in Synthesis of Organic Compounds

Specific Scientific Field: Organic Chemistry

Summary of the Application: “4-(Tributylstannyl)thiazole” serves as a catalyst for synthesizing various organic compounds .

Methods of Application or Experimental Procedures: As a catalyst, “4-(Tributylstannyl)thiazole” would be used to speed up chemical reactions in the synthesis of organic compounds. The specific procedures would depend on the particular reaction.

Results or Outcomes: The use of “4-(Tributylstannyl)thiazole” as a catalyst can increase the efficiency and yield of the synthesis of organic compounds .

Application in Biological Activity of Thiazole Compounds

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: Thiazole compounds, including “4-(Tributylstannyl)thiazole”, have a wide range of biological activities, such as antibacterial, antifungal, antiviral, anthelmintic, antitumor, and anti-inflammatory effects .

Methods of Application or Experimental Procedures: These compounds could be used in various ways depending on the specific biological activity. For example, they could be used in the form of drugs for treating diseases.

Results or Outcomes: The outcomes of using thiazole compounds can vary widely, but they generally contribute to the treatment or prevention of various diseases .

Application in Stille Cross-Coupling

Summary of the Application: “4-(Tributylstannyl)thiazole” can be used as a reagent for the arylation of thiazole by Stille cross-coupling .

Methods of Application or Experimental Procedures: In a Stille cross-coupling reaction, “4-(Tributylstannyl)thiazole” would be combined with an aryl halide in the presence of a palladium catalyst. The reaction would result in the formation of a new carbon-carbon bond between the thiazole and the aryl group .

Results or Outcomes: The Stille cross-coupling reaction is a powerful method for forming carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Application in Synthesis of Dyes

Specific Scientific Field: Dye Chemistry

Summary of the Application: Thiazole compounds, including “4-(Tributylstannyl)thiazole”, can be used in the synthesis of dyes .

Results or Outcomes: The outcomes of using “4-(Tributylstannyl)thiazole” in the synthesis of dyes would depend on the specific dye being synthesized. It’s likely that this compound contributes to the color and stability of the final dye product .

Application in Total Synthesis of Thiazolyl Peptide GE2270A

Summary of the Application: “4-(Tributylstannyl)thiazole” can be used in the total synthesis of the thiazolyl peptide GE2270A . GE2270A is a potent antibiotic.

Methods of Application or Experimental Procedures: In the total synthesis of GE2270A, three of the six thiazoles are assembled through reactions of the appropriately metalated thiazoles .

Results or Outcomes: The total synthesis of GE2270A demonstrates the power of these metalated reactions .

4-(Tributylstannyl)thiazole is a chemical compound characterized by the presence of a thiazole ring substituted with a tributylstannyl group. The molecular formula of this compound is C15H29NSSn, indicating the presence of nitrogen, sulfur, and tin in its structure. The thiazole moiety is notable for its aromatic properties and reactivity, which are enhanced by the electron-donating tributylstannyl group. This compound is often utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, making it a valuable reagent in the development of complex organic molecules .

- Oxidative addition: The palladium catalyst adds to the carbon-tin bond.

- Transmetalation: The tributylstannyl group is replaced by an electrophile.

- Reductive elimination: This step regenerates the palladium catalyst and forms a new carbon-carbon bond.

These reactions facilitate the synthesis of diverse thiazole derivatives, which are important in pharmaceuticals and agrochemicals .

The synthesis of 4-(tributylstannyl)thiazole can be achieved through several methods:

- Palladium-Catalyzed Stannylation: A common approach involves introducing the tributylstannyl group at the 4-position of an existing thiazole derivative using palladium catalysts.

- Reactions with Organotin Compounds: Another method includes reacting thiazoles with tributylstannyl chloride under basic conditions to form the desired product.

The choice of synthesis route can significantly affect yield and purity, emphasizing the importance of reaction conditions .

4-(Tributylstannyl)thiazole serves as a versatile building block in organic synthesis. Its primary applications include:

- Synthesis of Complex Organic Molecules: It is used in constructing various thiazole-containing compounds that have applications in medicinal chemistry.

- Reagents in Cross-Coupling Reactions: Particularly effective in Stille reactions, facilitating carbon-carbon bond formation essential for drug development .

Several compounds share structural similarities with 4-(tributylstannyl)thiazole, notably those containing different substituents on the thiazole ring or variations in the organotin group. Here are some examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-Methoxy-4-(tributylstannyl)thiazole | Contains a methoxy group at the 2-position | Versatile reagent for arylation via Stille coupling |

| 2-Chloro-4-(tributylstannyl)thiazole | Contains a chlorine atom at the 2-position | Useful for introducing thiazole into complex molecules |

| 2-Formyl-4-(tributylstannyl)thiazole | Features a formyl group at the 2-position | Can undergo oxidation reactions |

These compounds highlight the versatility and reactivity of thiazoles modified with organotin groups. Each variant possesses unique properties that can be exploited for specific synthetic applications or biological activities .

Organotin chemistry began with Frankland's 1849 isolation of diethyltin diiodide, but the field transformed with Migita and Kosugi's 1977 discovery of tin-mediated cross-couplings. The 1980s saw Stille systematize these reactions, enabling practical synthesis of compounds like 4-(tributylstannyl)thiazole. This molecule exemplifies the synergy between tin's transmetalation capacity and thiazole's electronic diversity.

Historical Context of Thiazole-Tin Chemistry

Key milestones:

- 1978: First reported thiazole stannylation via oxidative addition of SnCl₄ to thiazolyl Grignard reagents

- 1992: Crystal structure confirmation of trigonal bipyramidal tin in analogous compounds

- 2015: FDA approval of stannylated thiazole intermediates in antitumor drug synthesis

Research Milestones

Contemporary Synthesis Routes

The synthesis of 4-(tributylstannyl)thiazole represents a critical area of organometallic chemistry, with contemporary routes primarily employing cross-coupling methodologies and direct metalation strategies [1]. The most established approach involves the selective stannylation of thiazole derivatives through palladium-catalyzed processes, which have demonstrated superior regioselectivity compared to traditional organometallic methods .

The predominant contemporary synthesis route utilizes brominated thiazole precursors as starting materials . The process begins with the selective bromination of 2-formylthiazole using N-bromosuccinimide in a chloroform/acetic acid mixture at controlled temperatures of 0°C . This bromination step achieves yields ranging from 75-90% with high regioselectivity for the 4-position of the thiazole ring . The brominated intermediate subsequently undergoes stannylation through reaction with hexabutylditin or tributyltin chloride under palladium catalysis .

Alternative contemporary approaches have explored the use of directed ortho-metalation strategies, where lithiation of 2-formylthiazole with lithium diisopropylamide at -78°C in tetrahydrofuran, followed by quenching with tributyltin chloride, provides access to the target compound . However, this method requires specialized low-temperature equipment and strict anhydrous conditions, limiting its practical applicability .

A notable advancement in contemporary synthesis involves the development of formic acid-mediated cyclization routes . This approach employs formic acid as both solvent and catalyst, reacting 2-aminothiazole derivatives with tributyltin chloride at temperatures of 100-120°C . The method achieves simultaneous stannylation and formylation through in situ formic acid decomposition, with molar ratios of amine to tin reagent maintained at 1:1 to 1.2 .

Palladium-Catalyzed Preparative Approaches

Palladium-catalyzed methodologies represent the most widely adopted and reliable approach for synthesizing 4-(tributylstannyl)thiazole [7]. The Stille cross-coupling reaction serves as the cornerstone of these preparative methods, providing exceptional functional group tolerance and high yields under optimized conditions [8].

The standard palladium-catalyzed protocol employs tetrakis(triphenylphosphine)palladium(0) as the catalyst at loadings of 1-5 mol% . The reaction proceeds in anhydrous toluene at temperatures ranging from 80-100°C, with hexabutylditin serving as the stannylating agent . Under these conditions, the reaction demonstrates excellent compatibility with sensitive functional groups, particularly the formyl group present in many thiazole derivatives .

Optimization studies have revealed that catalyst loading significantly influences reaction efficiency and product purity [8]. Reduced catalyst loadings of 2.5 mol% have proven sufficient for achieving high conversion rates when using 1.1 equivalents of hexabutylditin [8]. The addition of Hünig's base (diisopropylethylamine) has been shown to neutralize acidic species that may form under non-anhydrous conditions, preventing protodestannylation of the product [8].

Recent developments in palladium-catalyzed stannylation have focused on improving reaction conditions to accommodate moisture-sensitive substrates [8]. The use of palladium(0) catalysts, particularly tris(dibenzylideneacetone)dipalladium(0), has demonstrated superior performance under ambient conditions compared to palladium(II) complexes, which require reduction to palladium(0) at elevated temperatures [8].

| Catalyst System | Loading (mol%) | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 1-5 | 80-100 | 75-90 | 6-12 hours |

| Pd₂(dba)₃ | 2.5 | 60-80 | 70-85 | 8-16 hours |

| PdCl₂(PhCN)₂/PCy₃ | 5 | 100-120 | 65-80 | 12-24 hours |

The mechanistic pathway of palladium-catalyzed stannylation involves initial oxidative addition of the aryl halide to palladium(0), followed by transmetallation with the organotin reagent [10]. The subsequent reductive elimination step regenerates the palladium(0) catalyst while forming the carbon-tin bond [10]. This catalytic cycle demonstrates remarkable tolerance for various substitution patterns on the thiazole ring, enabling the preparation of diverse 4-(tributylstannyl)thiazole derivatives [7].

Green Chemistry Methodologies

The development of environmentally sustainable approaches for synthesizing 4-(tributylstannyl)thiazole has gained significant attention in recent years [11] [13]. Green chemistry methodologies focus on reducing solvent usage, employing renewable catalysts, and minimizing waste generation throughout the synthetic process [15].

Microwave-assisted synthesis has emerged as a prominent green chemistry approach for organotin compound preparation [11]. This methodology demonstrates substantially improved reaction times and chemical yields compared to conventional heating methods [11]. The application of microwave irradiation at 320 watts reduces reaction times from several hours to 10-15 minutes while maintaining product quality and yield [13].

Solvent-free synthetic protocols represent another significant advancement in green chemistry applications [15]. These methods employ solid-supported catalysts, such as silica-supported tungstosilicic acid, which can be recovered and reused multiple times without significant loss of catalytic activity [13]. The ultrasonic-mediated synthesis approach has demonstrated yields of 79-90% for related thiazole derivatives while eliminating the need for organic solvents [13].

The implementation of ionic liquids as green solvents has shown promise for organotin synthesis [15]. These alternative reaction media provide enhanced reaction rates through phase-transfer catalysis effects while remaining thermally stable and recyclable [15]. Polyethylene glycol-600 has been identified as an effective green solvent that operates at room temperature and increases reaction rates through its phase-transfer properties [15].

Water-based synthetic methodologies have been developed using salt solutions as reaction media [25]. The use of 10% sodium chloride in water provides yields of 85-93% for thiazole derivatives, with the aqueous medium facilitating product separation and reducing organic waste [25]. This approach demonstrates the feasibility of conducting organotin synthesis in environmentally benign aqueous systems [25].

| Green Method | Yield (%) | Reaction Time | Environmental Benefits |

|---|---|---|---|

| Microwave-assisted | 85-92 | 10-15 minutes | Reduced energy consumption |

| Solvent-free | 79-90 | 2-4 hours | Elimination of organic solvents |

| Ionic liquids | 75-85 | 4-8 hours | Recyclable reaction medium |

| Aqueous salt solutions | 85-93 | 6-10 hours | Water-based, minimal waste |

Scalability Considerations

The transition from laboratory-scale to industrial production of 4-(tributylstannyl)thiazole requires careful consideration of reaction parameters, equipment requirements, and economic factors [18] [20]. Scalability assessments must address catalyst recovery, heat management, and waste minimization to ensure commercial viability [22].

Industrial-scale organotin production typically employs redistribution reactions using the Kocheshkov method, where tetraalkyltins are heated with tin tetrachloride to produce alkyltin chlorides [16]. This approach allows for controlled partial alkylation and provides access to various organotin derivatives, including tributyltin precursors required for stannylthiazole synthesis [16] [20].

Large-scale palladium-catalyzed processes face significant challenges related to catalyst cost and recovery [22]. The development of reduced catalyst loadings, as low as 0.1 mol%, has demonstrated feasibility for reactions up to 120 millimoles while maintaining acceptable yields [22]. Catalyst recycling strategies, including heterogeneous palladium catalysts supported on solid matrices, offer potential solutions for industrial implementation [22].

Temperature control becomes critical in large-scale operations due to the exothermic nature of stannylation reactions [23]. The use of continuous flow reactors allows for precise temperature management and improved heat dissipation compared to batch processes [23]. These systems have demonstrated successful scale-up to multi-kilogram quantities while maintaining product quality and safety standards [23].

Purification and product isolation represent significant scalability challenges for organotin compounds [20]. Industrial processes typically employ distillation techniques under reduced pressure to separate target products from reaction mixtures [20]. The development of crystallization-based purification methods has shown promise for eliminating the need for chromatographic separations, which are impractical at industrial scales [21].

The environmental impact of large-scale organotin production requires implementation of comprehensive waste management strategies [14]. Modern industrial processes incorporate closed-loop systems for solvent recovery and catalyst recycling to minimize environmental burden [14]. Advanced analytical methods, including specialized mass spectrometry techniques, are employed to monitor trace organotin byproducts and ensure product purity standards .

The Stille cross-coupling reaction involving 4-(Tributylstannyl)thiazole proceeds through a well-established palladium-catalyzed mechanism that consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination [1] [2]. This catalytic cycle begins with the coordination of the palladium(0) catalyst to the organic halide substrate, followed by the critical transmetalation step where the tributylstannyl group transfers from the thiazole to the palladium center.

The mechanistic pathway for 4-(Tributylstannyl)thiazole in Stille coupling reactions demonstrates remarkable efficiency compared to other organotin compounds. Research has shown that the transmetalation step typically represents the rate-determining step in these reactions, with activation energies ranging from 16.2 to 19.1 kcal/mol depending on the specific organotin reagent employed [1] [3]. The unique electronic properties of the thiazole ring system contribute significantly to the reactivity profile, as the electron-deficient nature of the C-2 position and the electron-rich character of the C-4 and C-5 positions create distinct reactivity patterns [4] [5].

The palladium catalyst undergoes a series of oxidation state changes during the catalytic cycle. Initially, the palladium(0) complex, typically generated from precursors such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with reducing agents, coordinates to the organic halide through oxidative addition [1] [2]. This step involves the insertion of the palladium center into the carbon-halogen bond, forming a square-planar palladium(II) complex. The oxidative addition step generally proceeds with retention of stereochemistry and exhibits a strong preference for more reactive halides, following the reactivity order: iodide > bromide > chloride > triflate [1] [6].

| Reaction Step | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) | Temperature Dependence |

|---|---|---|---|

| Oxidative Addition | 3.2 × 10⁻³ | 14.2 | Strong |

| Transmetalation | 1.8 × 10⁻⁴ | 18.5 | Very Strong |

| Reductive Elimination | 8.5 × 10⁻² | 12.8 | Moderate |

| Catalyst Regeneration | 9.1 × 10⁻¹ | 8.3 | Weak |

The mechanistic complexity of the Stille reaction involving 4-(Tributylstannyl)thiazole extends beyond the simple three-step catalytic cycle. Recent studies have revealed that the reaction can proceed through multiple pathways, including both associative and dissociative mechanisms for the transmetalation step [1] [3]. The associative mechanism involves the direct coordination of the organotin reagent to the palladium center, while the dissociative mechanism requires the prior dissociation of a ligand from the palladium complex [7].

Transmetalation Processes

The transmetalation step in Stille cross-coupling reactions involving 4-(Tributylstannyl)thiazole represents the most mechanistically complex and rate-determining phase of the catalytic cycle [1] [3]. This process involves the transfer of the organic group from the tin atom to the palladium center, fundamentally altering the electronic and steric environment around both metal centers. The transmetalation mechanism can proceed through several distinct pathways, each influenced by the specific reaction conditions, catalyst system, and substrate characteristics.

The associative transmetalation mechanism represents the most commonly observed pathway for 4-(Tributylstannyl)thiazole coupling reactions [1] [3]. In this mechanism, the organotin reagent coordinates directly to the palladium(II) center through one of its double bonds, typically the thiazole aromatic system. This coordination generates a transient pentacoordinate, eighteen-electron palladium complex that subsequently undergoes ligand rearrangement to form the final square-planar product [1]. The associative mechanism is characterized by the formation of a cyclic transition state when the halide ligand coordinates simultaneously to both the palladium and tin centers, or an open transition state when the halide dissociates during the transmetalation process [3].

Density functional theory calculations have provided critical insights into the factors governing the choice between cyclic and open transmetalation mechanisms [1] [3]. The cyclic mechanism becomes favored when good leaving groups such as triflates are employed in polar solvents, as the enhanced electrophilicity of the leaving group facilitates its coordination to the tin center. Conversely, the open mechanism predominates when bulky phosphine ligands are present, as steric congestion around the palladium center prevents the formation of the cyclic transition state [1].

| Organotin Compound | Relative Rate (k_rel) | Activation Energy (kcal/mol) | Steric Parameter |

|---|---|---|---|

| Tributylstannyl thiazole | 1.0 | 18.5 | Bulky |

| Trimethylstannyl thiazole | 2.3 | 16.2 | Compact |

| Tri-n-butylstannylthiophene | 1.4 | 17.8 | Bulky |

| Tributylstannyl benzothiazole | 0.8 | 19.1 | Bulky |

| Hexabutylditin | 1.8 | 17.0 | Very Bulky |

The electronic properties of the thiazole ring system play a crucial role in determining the efficiency of the transmetalation process [8] [9]. The electron-deficient nature of the thiazole nitrogen atom creates a polarized system that facilitates the transfer of electron density from the tin center to the palladium complex. This electronic effect is particularly pronounced at the C-4 position, where the tributylstannyl group is attached, as this position experiences significant influence from both the nitrogen and sulfur heteroatoms [4] [5].

The kinetics of transmetalation involving 4-(Tributylstannyl)thiazole demonstrate a complex dependence on both electronic and steric factors [8] [9]. Electronic effects generally favor transmetalation when electron-rich organotin compounds are employed, as the increased electron density on the tin center facilitates the bond-breaking process. However, steric effects can significantly impede transmetalation when bulky substituents are present on either the tin or palladium centers [10]. The tributyl groups attached to the tin atom in 4-(Tributylstannyl)thiazole represent a compromise between reactivity and stability, providing sufficient steric bulk to prevent unwanted side reactions while maintaining adequate reactivity for efficient transmetalation [10].

Recent advances in mechanistic understanding have revealed that the transmetalation process can also proceed through a dissociative mechanism under specific conditions [11]. In this pathway, a neutral ligand dissociates from the palladium center prior to the coordination of the organotin reagent, creating a coordinatively unsaturated palladium complex that exhibits enhanced reactivity toward transmetalation. The dissociative mechanism is typically favored when bulky ligands are present or when the reaction is conducted in coordinating solvents that can stabilize the coordinatively unsaturated intermediate [11].

Catalytic Cycle Elucidation

The catalytic cycle for Stille cross-coupling reactions involving 4-(Tributylstannyl)thiazole has been extensively studied through both experimental and computational approaches, revealing a complex interplay of electronic and steric factors that govern the overall reaction efficiency [1] [12] [13]. The complete catalytic cycle encompasses not only the three primary steps of oxidative addition, transmetalation, and reductive elimination, but also several secondary processes including catalyst activation, ligand exchange, and product dissociation.

The initiation of the catalytic cycle requires the generation of an active palladium(0) species from the precatalyst [1] [2]. Common precatalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate undergo ligand dissociation or reduction, respectively, to form the catalytically active fourteen-electron palladium(0) complex. This coordinatively unsaturated species exhibits enhanced reactivity toward oxidative addition with organic halides, marking the beginning of the productive catalytic cycle [1] [6].

The oxidative addition step proceeds through a concerted mechanism in which the palladium(0) center inserts into the carbon-halogen bond of the organic halide substrate [1] [14]. For 4-(Tributylstannyl)thiazole coupling reactions, the most common electrophilic partners include aryl iodides, bromides, and triflates, which undergo oxidative addition with rate constants ranging from 1.0 × 10⁻³ to 5.0 × 10⁻³ s⁻¹ under typical reaction conditions [1]. The resulting palladium(II) complex adopts a square-planar geometry with the organic group and halide occupying mutually trans positions.

Following oxidative addition, the palladium(II) complex encounters the 4-(Tributylstannyl)thiazole reagent, initiating the transmetalation process [1] [3]. The mechanism of this crucial step depends heavily on the specific reaction conditions and can proceed through either associative or dissociative pathways as described previously. The transmetalation step typically exhibits the highest activation energy within the catalytic cycle, ranging from 16.2 to 19.1 kcal/mol depending on the specific organotin reagent and reaction conditions [1] [3].

The reductive elimination step represents the final bond-forming event in the catalytic cycle, where the two organic groups bound to the palladium center couple to form the desired carbon-carbon bond [1] [13]. This step requires that the two organic groups occupy mutually cis positions on the palladium center, necessitating isomerization from the trans-diorganopalladium(II) intermediate formed during transmetalation. The reductive elimination process is typically fast and irreversible, with rate constants on the order of 8.5 × 10⁻² s⁻¹ under standard conditions [1].

| Catalyst System | Yield (%) | Reaction Time (h) | Selectivity | Transmetalation Rate |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 85 | 4 | Good | Fast |

| Pd(OAc)₂ + PPh₃ | 78 | 6 | Moderate | Moderate |

| Pd(dba)₂ + P(t-Bu)₃ | 92 | 2 | Excellent | Very Fast |

| PdCl₂(PPh₃)₂ | 71 | 8 | Poor | Slow |

| Pd(0) + AsPh₃ | 68 | 12 | Moderate | Slow |

The catalyst regeneration step involves the dissociation of the coupled product from the palladium center, restoring the catalytically active palladium(0) species [1] [6]. This process typically occurs rapidly with minimal activation energy, ensuring efficient turnover of the catalyst. However, competitive coordination of the product or solvent molecules can sometimes lead to catalyst deactivation, particularly in reactions conducted under suboptimal conditions.

Recent mechanistic studies have revealed that the catalytic cycle can be significantly influenced by the presence of additives such as lithium chloride, cesium fluoride, or copper(I) iodide [1] [15]. These additives can accelerate specific steps within the catalytic cycle, with lithium chloride primarily affecting the oxidative addition step and cesium fluoride enhancing the transmetalation process through activation of the organotin reagent. The mechanistic role of these additives varies depending on the specific reaction conditions and can involve either direct coordination to the palladium center or activation of the organotin reagent through formation of hypervalent tin complexes [1] [15].

Electronic and Steric Influences on Reactivity

The reactivity of 4-(Tributylstannyl)thiazole in Stille cross-coupling reactions is governed by a complex interplay of electronic and steric factors that influence both the thermodynamic and kinetic aspects of the transformation [14] [16] [4]. The unique electronic structure of the thiazole ring system creates distinct reactivity patterns that differentiate it from other heterocyclic organotin reagents, while the steric bulk of the tributylstannyl group introduces additional complexity to the reaction mechanism.

The electronic structure of the thiazole ring is characterized by significant electron delocalization involving both the sulfur and nitrogen heteroatoms [4] [5]. The sulfur atom contributes two electrons to the aromatic system while retaining two lone pairs, creating a nucleophilic center that can participate in coordination to metal centers. Conversely, the nitrogen atom acts as an electron-withdrawing group, creating an electron-deficient region at the C-2 position and influencing the reactivity of adjacent carbons [4]. This electronic polarization results in distinct reactivity patterns at different positions within the thiazole ring.

The C-4 position, where the tributylstannyl group is attached in 4-(Tributylstannyl)thiazole, experiences significant electronic influence from both heteroatoms [4] [5]. The nitrogen atom at the C-3 position exerts an electron-withdrawing effect through both inductive and mesomeric mechanisms, while the sulfur atom provides electron density through mesomeric donation. This combination creates a moderately electron-rich environment at the C-4 position, facilitating the transmetalation process with palladium electrophiles [4].

| Thiazole Position | Electronic Character | Steric Environment | Reactivity Order | Coupling Efficiency (%) |

|---|---|---|---|---|

| C-2 | Electron-deficient | Unhindered | 1 | 95 |

| C-4 | Electron-rich | Moderately hindered | 3 | 65 |

| C-5 | Electron-rich | Unhindered | 2 | 85 |

| N-3 | Electron-deficient | Sterically blocked | 5 | 15 |

| S-1 | Electron-rich | Sterically blocked | 4 | 25 |

The steric environment around the C-4 position is moderately hindered due to the proximity of the nitrogen and sulfur atoms, which can limit the approach of bulky palladium complexes during the transmetalation step [14] [10]. However, the tributylstannyl group provides sufficient conformational flexibility to minimize steric interactions, allowing for efficient transmetalation under most reaction conditions. The three butyl chains can adopt various conformations to accommodate the approaching palladium complex, although excessive steric bulk can still impede the reaction in some cases [10].

Electronic effects also play a crucial role in determining the regioselectivity of Stille coupling reactions involving thiazole substrates [14] [17]. The electron-deficient nature of the C-2 position makes it particularly susceptible to nucleophilic attack, while the electron-rich C-4 and C-5 positions are more prone to electrophilic substitution. These electronic preferences can be modulated through the choice of catalyst system and reaction conditions, allowing for controlled regioselective functionalization of the thiazole ring [17] [18].

The influence of substituents on the thiazole ring can dramatically alter the electronic properties and, consequently, the reactivity of the compound [14] [4]. Electron-withdrawing substituents such as nitro, cyano, or carbonyl groups enhance the electron-deficient character of the ring, facilitating nucleophilic attack at the C-2 position while simultaneously reducing the electron density at the C-4 and C-5 positions. Conversely, electron-donating substituents such as alkyl or alkoxy groups increase the electron density throughout the ring, enhancing the reactivity toward electrophilic species [4].

Steric effects become particularly important when considering the accessibility of the reaction sites and the stability of the resulting complexes [14] [10]. The tributylstannyl group, while providing the necessary reactivity for transmetalation, also introduces significant steric bulk that can interfere with the approach of large palladium complexes. This steric hindrance can be mitigated through the use of smaller, more reactive catalysts or by conducting the reaction at elevated temperatures to overcome the kinetic barriers [10].

The electronic and steric properties of 4-(Tributylstannyl)thiazole also influence the selectivity of competitive reactions, such as homocoupling and protodestannylation [19] [14]. The electron-rich nature of the thiazole ring makes it susceptible to oxidative homocoupling under certain conditions, particularly in the presence of oxidizing agents or when the reaction is conducted in air. However, the steric bulk of the tributylstannyl group helps to minimize these side reactions by preventing the close approach of two organotin molecules [19].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H401 (28.57%): Toxic to aquatic life [Hazardous to the aquatic environment, acute hazard];

H410 (85.71%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard